molecular formula C5H7O2- B107027 Acetylacetonate CAS No. 17272-66-1

Acetylacetonate

Cat. No.: B107027
CAS No.: 17272-66-1
M. Wt: 99.11 g/mol
InChI Key: POILWHVDKZOXJZ-ARJAWSKDSA-M
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Description

The acetylacetonate anion (acac) is a versatile bidentate ligand prized in research for forming stable coordination complexes with a wide array of metal ions, particularly transition metals . Its core value lies in the delocalized electron system across its O-C-C-C-O backbone, which allows it to form stable, six-membered chelate rings with metal centers, resulting in complexes with general formulas M(acac)₂ or M(acac)₃ . These complexes, such as those with chromium (Cr(acac)₃), vanadyl (VO(acac)₂), and copper (Cu(acac)₂), are fundamental in exploring catalysis, magnetism, and molecular structure . In materials science, metal acetylacetonates serve as crucial precursors for the synthesis of inorganic nanomaterials and metal oxide films through sol-gel processes and chemical vapor deposition . They are also extensively used as catalyst precursors in organic synthesis, facilitating reactions including epoxidation, coupling, and carbene transfer . Furthermore, the this compound ligand is a foundational building block in organic chemistry for the synthesis of heterocyclic compounds, such as pyrazoles and pyrimidines . This product is supplied as a high-purity reagent for the preparation of these advanced compounds and materials. It is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

17272-66-1

Molecular Formula

C5H7O2-

Molecular Weight

99.11 g/mol

IUPAC Name

(Z)-4-oxopent-2-en-2-olate

InChI

InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3,6H,1-2H3/p-1/b4-3-

InChI Key

POILWHVDKZOXJZ-ARJAWSKDSA-M

SMILES

CC(=CC(=O)C)[O-]

Isomeric SMILES

C/C(=C/C(=O)C)/[O-]

Canonical SMILES

CC(=CC(=O)C)[O-]

Related CAS

13395-16-9 (copper(+2) salt)
14024-58-9 (manganese(II) salt)
14284-89-0 (manganese(III) salt)
15435-71-9 (hydrochloride salt)
19393-11-4 (potassium salt)
21679-31-2 (chromium(III) salt)

Synonyms

acetyl acetonate
acetyl acetonate, chromium (III) salt
acetyl acetonate, copper (+2) salt
acetyl acetonate, manganese (II) salt
acetyl acetonate, manganese (III) salt
acetyl acetonate, potassium salt
acetyl acetonate, sodium salt
acetylacetonate
chromium(III) acetylacetonate
copper acetylacetonate
copper(II) acetylacetonate
Cu(II) acetyl acetonate
cupric acetylacetonate
manganese acetylacetonate
Nd(III)-acetylacetonate
vanadyl acetylacetonate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetyl acetonate typically involves the reaction of acetylacetone with a metal salt. The general reaction is as follows: [ \text{M}^{z+} + z \text{Hacac} \rightleftharpoons \text{M(acac)}_z + z \text{H}^+ ] where M is a metal ion and Hacac is acetylacetone. The addition of a base helps to remove a proton from acetylacetone, shifting the equilibrium towards the formation of the metal complex .

Industrial Production Methods

Industrial production of metal acetylacetonates often involves reacting a metal hydroxide, metal hydrated oxide, or metal oxide with acetylacetone. The reaction is typically carried out under stirring and heating to a specific temperature, followed by cooling, filtering, and purifying the product .

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

Acetylacetonate forms stable chelate complexes with transition metals via its two oxygen atoms. The synthesis typically involves base-assisted deprotonation of acetylacetone (Hacac) in the presence of metal salts :
Reaction:
Mz++ztextHacacM acac z+ztextH+\text{M}^{z+}+z\\text{Hacac}\rightleftharpoons \text{M acac }_z+z\\text{H}^+

Key Features:

  • Structure: Six-membered C3O2M\text{C}_3\text{O}_2\text{M} chelate rings with planar geometry and aromatic character due to delocalized bonding .

  • Substitution Reactions: Bulky β-diketonates (e.g., Ni acac 2\text{Ni acac }_2) react with water to form octahedral adducts like [Ni acac 2(H2O)2][\text{Ni acac }_2(\text{H}_2\text{O})_2] .

Atmospheric Degradation

This compound undergoes gas-phase reactions with atmospheric oxidants, influencing its environmental persistence :

Reaction with OH Radicals

  • Rate Constant (298 K): k=(3.35×1012)\e983/Ttextcm3textmolecule1texts1k=(3.35\times 10^{-12})\e^{983/T}\\text{cm}^3\\text{molecule}^{-1}\\text{s}^{-1} .

  • Products: Methylglyoxal (20.8%), acetic acid (16.9%), and peroxyacetic nitrate (2.0%) .

Reaction with Ozone

  • Rate Constant (298 K): k=1.03×1018textcm3textmolecule1texts1k=1.03\times 10^{-18}\\text{cm}^3\\text{molecule}^{-1}\\text{s}^{-1} .

Table 1: Atmospheric Reaction Products

ReactantMajor ProductsYields (%)
OH RadicalsMethylglyoxal, Acetic Acid20.8, 16.9
Ozone2,3,4-Pentantrione, PANTrace

Acid-Catalyzed Reactions

Acid treatment induces ligand exchange and rearrangement in metal acetylacetonates :
Example:
V acac 3+H+V acac 2++Hacac\text{V acac }_3+\text{H}^+\rightarrow \text{V acac }_2^++\text{Hacac}

Mechanisms:

  • Protonation weakens metal-oxygen bonds, facilitating ligand dissociation.

  • Acid catalysis enhances reaction rates in Pd(acac)₂ ligand exchange .

Oxidation Reactions

With Ozone (Zn Complex):
Zinc this compound reacts with ozone to form methyl glyoxal, formic acetic anhydride, and acetyl hydroperoxide via a zinc-bound ozonide intermediate .

With Chlorine Radicals:
Acetylacetone oxidation by Cl radicals produces intermediates like Russell species (CH₃CO–OO–COCH₃) .

Reaction Pathway:
Zn acac 2+O3Zn bound ozonideMethyl glyoxal+Acetic Acid\text{Zn acac }_2+\text{O}_3\rightarrow \text{Zn bound ozonide}\rightarrow \text{Methyl glyoxal}+\text{Acetic Acid}

Ligand Exchange in Solution

Iron(III) this compound undergoes ligand exchange in acetonitrile, forming mixed complexes :
Electrochemical Reduction:
Fe acac 3++eFe acac 2+acac\text{Fe acac }_3^++e^-\rightarrow \text{Fe acac }_2+\text{acac}^-

  • Equilibrium: Rapid exchange between Fe(III) and Fe(II) species .

Condensation Reactions

This compound reacts with nucleophiles to form heterocycles :
With Semicarbazide:
Acac+Semicarbazide3,5 Dimethylpyrazole 1 carbohydrazide\text{Acac}+\text{Semicarbazide}\rightarrow 3,5\text{ Dimethylpyrazole 1 carbohydrazide}

  • Yield: Up to 78% under optimized conditions .

With Urea:
Forms pyrimidine derivatives via keto-enol tautomerization .

Biodegradation

The enzyme acetylacetone dioxygenase cleaves this compound into acetate and 2-oxopropanal :
Reaction:
CH3C O CH2C O CH3+O2CH3COOH+CH3C O CHO\text{CH}_3\text{C O CH}_2\text{C O CH}_3+\text{O}_2\rightarrow \text{CH}_3\text{COOH}+\text{CH}_3\text{C O CHO}

Oxidative Addition with Iodine

Platinum this compound reacts with iodine to form trans-Pt(acac)₂I₂ :
Solid-State Reaction:
Pt acac 2+I2Pt acac 2I2\text{Pt acac }_2+\text{I}_2\rightarrow \text{Pt acac }_2\text{I}_2

  • Mechanism: Oxidative addition involving Pt(II) → Pt(IV) oxidation .

Mechanism of Action

The mechanism of action of acetyl acetonate involves its ability to form stable chelate rings with metal ions. This chelation stabilizes the metal ion and can enhance its reactivity in catalytic processes. The molecular targets and pathways involved include the coordination of the acetylacetonate ligand to the metal ion, forming a six-membered ring that can participate in various chemical reactions .

Comparison with Similar Compounds

Variation by Metal Center

The metal center in acetylacetonate complexes significantly influences their properties and applications:

Metal Key Applications Notable Properties References
Zn PVC stabilizer, photomechanical crystals Synergizes with β-diketones; enhances thermal stability
Co Negishi coupling catalysis Substituents modulate catalytic activity; tert-butyl groups enhance electron density
V RFBs, catalyst supports Multiple redox couples (−1.75 V, 0.45 V); poor cycle life due to catholyte instability
Ca Polymer cross-linking, stabilizers High thermal stability; market constrained by regulatory challenges
Ti Transesterification catalysis Forms phenoxo-Ti intermediates; achieves 47.8% phenol conversion
Zr Charge-trap layers in thin-film memory Film thickness tunable via thermal annealing (25–120 nm)

Key Insight : Redox-active metals (V, Fe) excel in energy storage but require ligand modifications for stability. Transition metals (Co, Zn) are preferred in catalysis due to tunable electronic properties.

Substituent Effects in this compound Derivatives

Electron-donating or withdrawing substituents on the this compound ligand alter catalytic and electronic behavior:

  • Cobalt(II) this compound derivatives :
    • tert-butyl groups (electron-donating): Lower CO stretching frequency (IR), enhancing electron density at the metal center .
    • Trifluoromethyl groups (electron-withdrawing): Increase CO stretching frequency, reducing catalytic activity in Negishi coupling .
  • DFT Predictions : Stability correlates with HOMO/LUMO localization on the metal. For example, Fe(acac)₃ exhibits >80% LUMO on Fe, enabling stable reduction reactions in RFBs .

Comparison with Other β-Diketonate Ligands

This compound is part of the β-diketonate family, which includes ligands like dibenzoylmethane (DBM):

  • Synergistic Effects : Zinc this compound combined with DBM improves PVC stabilization efficiency .
  • Redox Performance : Vanadium this compound outperforms Ru(acac)₃ in RFB voltage (1.77 V) but lags in cycle life .

Functional Comparison with Non-β-Diketonate Ligands

  • Azopyridine vs. This compound :
    • Azopyridine derivatives self-assemble with metals but require this compound for photomechanical crystal formation .
    • This compound provides stronger chelation, enabling higher thermal stability in polymer composites .

Research Findings and Data Analysis

Table 1: Redox Properties of this compound Complexes in RFBs

Complex Redox Potentials (V) Solubility (M) Cycle Life (Cycles) HOMO/LUMO on Metal (%)
V(acac)₃ −1.75, 0.45 0.15 <50 ~80% (HOMO)
Fe(acac)₃ −0.92, 1.12 0.45 >200 ~80% (LUMO)
Ru(acac)₃ −1.10, 0.67 0.20 ~100 60% (HOMO)

Data sourced from .

Q & A

Q. How can researchers ensure reproducibility in this compound-based catalysis studies?

  • Methodological Answer: Publish detailed synthetic protocols (e.g., solvent purity, catalyst loading) and characterization data (e.g., TOF, TON). Use standardized testing conditions (e.g., fixed pressure/temperature for hydrogenation). Cross-validate results with independent techniques (e.g., GC-MS for product quantification) .

Q. What steps mitigate discrepancies between theoretical and experimental ligand field parameters?

  • Methodological Answer: Refine computational models by incorporating solvent effects (e.g., COSMO-RS) and relativistic corrections for heavy metals (e.g., ZORA in DFT). Compare calculated ligand field splitting (10Dq) with experimental electronic spectra .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Acetylacetonate
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Reactant of Route 2
Acetylacetonate

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